Z-YVAD-CMK (trifluoroacetate salt) is a potent and selective inhibitor of caspase-1, a cysteine protease that plays a critical role in the inflammatory response and apoptosis. This compound belongs to the class of chloromethyl ketones, which are known for their ability to irreversibly inhibit cysteine proteases by modifying the active site cysteine residue. The trifluoroacetate salt form enhances its solubility and bioavailability, making it suitable for various biological applications.
Z-YVAD-CMK functions primarily through the formation of a covalent bond with the active site cysteine of caspase-1. This reaction leads to the irreversible inhibition of the enzyme, preventing it from cleaving its substrates, such as interleukin-1β and interleukin-18, which are crucial mediators of inflammation. The specificity of Z-YVAD-CMK for caspase-1 allows it to effectively modulate inflammatory pathways without broadly inhibiting other caspases, making it a valuable tool in research and potential therapeutic applications.
Z-YVAD-CMK has demonstrated significant biological activity in various studies. It has been shown to inhibit caspase-1 activation in models of inflammation and cell death, particularly in the context of pyroptosis—a form of programmed cell death associated with inflammation. In animal models, treatment with Z-YVAD-CMK has been linked to reduced vascular inflammation and lesion development in conditions such as atherosclerosis and intracerebral hemorrhage. Additionally, its use has been associated with improved neurological outcomes following brain injuries by mitigating inflammatory responses .
The synthesis of Z-YVAD-CMK typically involves the following steps:
The trifluoroacetate salt form can be obtained by neutralizing the free base form with trifluoroacetic acid.
Z-YVAD-CMK is primarily used in research settings to study the role of caspase-1 in various biological processes, including:
Its ability to selectively inhibit caspase-1 makes it an important tool for dissecting complex signaling pathways involved in immune responses.
Studies have shown that Z-YVAD-CMK interacts specifically with caspase-1, leading to its inhibition while sparing other caspases like caspase-3 and caspase-7. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential. Interaction studies often utilize biochemical assays to measure the effects on enzyme activity and downstream signaling pathways affected by caspase-1 inhibition .
Z-YVAD-CMK is part of a broader class of caspase inhibitors, each with unique properties and specificities. Here are some similar compounds:
Compound Name | Target Caspases | Unique Features |
---|---|---|
Ac-YVAD-CMK | Caspase-1 | Acetylated version; improved cell permeability |
Z-DEVD-CMK | Caspase-3 | Broad-spectrum inhibitor for apoptosis-related caspases |
Z-VAD-FMK | Pan-caspases | Non-selective; inhibits multiple caspases |
Ac-FLTD-CMK | Caspases 1, 4, 5 | Designed specifically for GSDMD inhibition |
Uniqueness: Z-YVAD-CMK's specificity for caspase-1 distinguishes it from other inhibitors that may affect multiple caspases or have broader activity profiles. This selectivity is particularly valuable in research focused on understanding the specific roles of caspase-1 in inflammation and cell death.
Z-YVAD-CMK (trifluoroacetate salt) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: N-[(benzyloxy)carbonyl]-L-tyrosyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-4-chloro-3-oxo-1-(trifluoroacetyl)butyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate. Its molecular formula is C₃₂H₃₈ClF₃N₄O₁₁, with a molecular weight of 747.1 g/mol in the trifluoroacetate salt form. The compound’s CAS registry number is 402474-85-5, and it is alternatively referred to as Cbz-Tyr-Val-Ala-Asp-CH₂Cl·TFA or Ac-YVAD-CMK in scientific literature.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 402474-85-5 |
Molecular Formula (Salt) | C₃₂H₃₈ClF₃N₄O₁₁ |
Molecular Weight (Salt) | 747.1 g/mol |
IUPAC Name | See above |
Synonyms | Z-YVAD-CMK, Ac-YVAD-CMK |
The "Z" prefix denotes the benzyloxycarbonyl (Cbz) protecting group on the N-terminus of the tyrosine residue, while "CMK" refers to the chloromethyl ketone moiety at the C-terminal aspartic acid. The trifluoroacetate counterion originates from the salt formation with trifluoroacetic acid during purification.
The development of Z-YVAD-CMK emerged alongside the discovery of caspases in the 1990s, when researchers sought tools to dissect apoptotic signaling pathways. Early studies by Knies et al. (1998) demonstrated its efficacy in inhibiting caspase-1 (interleukin-1β converting enzyme, or ICE), which processes pro-inflammatory cytokines like interleukin-1β. Parallel work revealed its cross-reactivity with caspase-3, a key executioner protease in apoptosis.
By the early 2000s, Z-YVAD-CMK became integral to studies exploring inflammasome activation, a process where caspase-1 cleaves gasdermin D to induce pyroptosis. Its irreversible inhibition mechanism—mediated by the CMK group alkylating the catalytic cysteine in caspases—distinguished it from reversible inhibitors like Ac-YVAD-CHO. This property enabled precise temporal control in experimental models, cementing its utility in apoptosis and inflammation research.
Z-YVAD-CMK’s structure comprises four modular components:
Table 2: Functional Groups and Their Roles
Functional Group | Role |
---|---|
Benzyloxycarbonyl (Cbz) | N-terminal protection; enhances lipophilicity |
YVAD peptide | Substrate recognition motif for caspases |
Chloromethyl ketone | Irreversible caspase inhibition |
Trifluoroacetate | Salt form for improved solubility |
The YVAD sequence (tyrosine-valine-alanine-aspartic acid) is critical for binding caspase-1’s active site, while the CMK group ensures covalent modification of the catalytic cysteine (Cys285 in caspase-1). Structural analyses indicate that the trifluoroacetate salt does not participate in enzymatic interactions but mitigates aggregation in solution.